1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine
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Overview
Description
1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine is a chemical compound with the molecular formula C13H20N2 It is known for its unique structure, which includes a pyrrolidine ring attached to a methanamine group and a 2-methylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine typically involves the reaction of 2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2-Chlorobenzyl)-3-pyrrolidinyl]methanamine
- 1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine
- 1-[1-(2-Methoxybenzyl)-3-pyrrolidinyl]methanamine
Uniqueness
1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interaction with molecular targets. The presence of the 2-methyl group can affect the compound’s steric and electronic properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-3-5-13(11)10-15-7-6-12(8-14)9-15/h2-5,12H,6-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZHRTDWMNFMBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640636 |
Source
|
Record name | 1-{1-[(2-Methylphenyl)methyl]pyrrolidin-3-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017417-47-8 |
Source
|
Record name | 1-{1-[(2-Methylphenyl)methyl]pyrrolidin-3-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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